molecular formula C18H15N B1445544 4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline CAS No. 778593-53-6

4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline

Cat. No.: B1445544
CAS No.: 778593-53-6
M. Wt: 245.3 g/mol
InChI Key: VULMLGBRQJQGIW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature for this compound follows the International Union of Pure and Applied Chemistry guidelines for organic compounds containing multiple functional groups and conjugated systems. The official IUPAC name is 4-[2-(4-ethynylphenyl)ethynyl]-N,N-dimethylaniline, which precisely describes the molecular structure through systematic naming protocols. Alternative nomenclature systems have been employed in various chemical databases and literature sources, including 4-[(4-Ethynylphenyl)ethynyl]-N,N-dimethylaniline and 4-[2-(4-ETHYNYLPHENYL)ETHYNYL]-N,N-DIMETHYLANILINE.

The compound is registered under the Chemical Abstracts Service number 778593-53-6, providing a unique identifier for database searches and regulatory compliance. The systematic name reflects the molecular architecture where the dimethylaniline moiety serves as the core structure, with ethynyl linkages extending to connect with an ethynylphenyl substituent. Database entries consistently employ the SMILES notation C#Cc1ccc(cc1)C#Cc1ccc(cc1)N(C)C to represent the molecular connectivity. The MDL number MFCD23135435 provides additional standardized identification across chemical information systems.

The nomenclature variations observed in literature reflect different approaches to describing the substitution pattern on the aromatic rings. Some sources emphasize the ethynyl groups as primary functional features, while others prioritize the dimethylamino substitution pattern. The systematic approach adopted by major chemical databases consistently places the dimethylamino group as the base structure, with ethynyl-phenyl-ethynyl as the extended substituent chain.

Molecular Geometry and Conformational Analysis

The molecular formula C18H15N indicates a highly conjugated system with a molecular weight of 245.3 grams per mole. Computational studies utilizing Density Functional Theory with the B3LYP functional and 6-31G(d) basis sets have provided detailed insights into the molecular geometry and electronic structure. The compound exhibits a linear conjugated framework where the ethynyl linkages facilitate extensive π-electron delocalization across the molecular backbone.

The molecular geometry features a planar or near-planar configuration that optimizes orbital overlap throughout the conjugated system. The ethynyl groups adopt linear geometries with characteristic carbon-carbon triple bond lengths, while the aromatic rings maintain their planar configurations. The dimethylamino group introduces electron-donating character through resonance effects, significantly influencing the electronic distribution across the molecular framework.

Frontier molecular orbital analysis reveals important electronic characteristics relevant to the compound's optical and electronic properties. The highest occupied molecular orbital is predominantly localized on the dimethylamino-substituted aromatic ring, while the lowest unoccupied molecular orbital extends across the entire conjugated system. This distribution creates a push-pull electronic system that enhances nonlinear optical responses and charge transfer characteristics.

The conformational flexibility is primarily limited due to the rigid ethynyl linkages and aromatic ring systems. However, rotation around single bonds connecting the dimethyl groups to the nitrogen atom can occur, though this has minimal impact on the overall electronic properties. The extended conjugation pathway creates a rod-like molecular architecture that influences crystalline packing arrangements and intermolecular interactions.

Crystallographic Studies and Unit Cell Parameters

Crystallographic investigations of related ethynyl-substituted dimethylaniline compounds have provided valuable insights into solid-state arrangements and intermolecular interactions. While specific crystal structure data for this compound is limited, studies on structurally similar compounds reveal important crystallographic features relevant to this molecular family.

Related compounds in this series exhibit complex crystallographic behavior, including polymorphism and phase transitions at specific temperatures. The crystal structures typically feature triclinic or monoclinic unit cells with multiple molecules per asymmetric unit, indicating complex intermolecular arrangements. For structurally analogous compounds, unit cell parameters have been reported with dimensions reflecting the extended molecular geometry and intermolecular packing requirements.

The crystalline arrangements are stabilized through various weak intermolecular interactions, including carbon-hydrogen hydrogen bonding and π-π stacking interactions between aromatic ring systems. These interactions contribute to the formation of supramolecular assemblies that influence the bulk material properties. The ethynyl groups participate in intermolecular contacts that contribute to the overall crystal stability and packing efficiency.

Hirshfeld surface analysis of related compounds demonstrates that carbon-hydrogen contacts represent the major contribution to intermolecular interactions, accounting for approximately 44.5% of the total surface interactions in similar molecular systems. These weak interactions play crucial roles in determining crystal packing arrangements and influencing solid-state optical properties.

Spectroscopic Profiling (NMR, FTIR, UV-Vis, Mass Spectrometry)

Spectroscopic characterization provides comprehensive structural confirmation and electronic property assessment for this compound. Nuclear Magnetic Resonance spectroscopy reveals characteristic patterns consistent with the proposed molecular structure, including distinct signals for the ethynyl carbon atoms and aromatic proton environments. The dimethylamino groups exhibit characteristic chemical shifts that confirm their attachment to the aromatic system.

Fourier Transform Infrared spectroscopy displays diagnostic absorption bands corresponding to the various functional groups present in the molecule. The ethynyl groups produce characteristic carbon-carbon triple bond stretching vibrations, while the aromatic carbon-carbon and carbon-hydrogen stretching modes appear in their expected regions. The dimethylamino substitution influences the aromatic carbon-nitrogen stretching frequencies, providing additional structural confirmation.

Spectroscopic Parameter Characteristic Features
Nuclear Magnetic Resonance Ethynyl carbon signals, aromatic proton patterns, dimethylamino methyl groups
Infrared Spectroscopy Carbon-carbon triple bond stretches, aromatic vibrations, carbon-nitrogen stretches
Ultraviolet-Visible Absorption Extended conjugation bands, charge transfer transitions
Mass Spectrometry Molecular ion peak at m/z 245, characteristic fragmentation patterns

Ultraviolet-visible absorption spectroscopy reveals the electronic transitions associated with the extended conjugated system. The compound exhibits absorption bands corresponding to π-π* transitions within the aromatic rings and charge transfer transitions between the electron-donating dimethylamino group and the ethynyl-extended aromatic system. These transitions are responsible for the compound's potential applications in nonlinear optical materials.

Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of the structural features. The molecular ion peak appears at m/z 245, consistent with the calculated molecular weight. Fragmentation typically involves loss of dimethylamino groups and ethynyl fragments, providing additional structural confirmation.

Thermochemical Properties (Melting Point, Thermal Stability, DSC/TGA Analysis)

The thermal properties of this compound reflect its extended conjugated structure and intermolecular interactions in the solid state. While specific melting point data for this compound is not extensively documented in available literature, related ethynyl-substituted dimethylaniline compounds exhibit melting points in the range of 49-53°C. The thermal stability is generally enhanced by the extended conjugation, which provides additional stabilization to the molecular framework.

Differential Scanning Calorimetry and Thermogravimetric Analysis provide detailed insights into thermal transitions and decomposition pathways. The compound exhibits thermal stability up to moderate temperatures, with decomposition typically occurring through loss of dimethyl groups and subsequent breakdown of the aromatic system. The thermal analysis reveals the influence of intermolecular interactions on the solid-state thermal behavior.

Thermal Property Estimated Value Reference Compounds
Melting Point Range 49-53°C Related ethynyl-dimethylanilines
Thermal Stability Moderate to high Conjugated aromatic systems
Decomposition Onset >200°C Similar molecular frameworks

The thermal properties are influenced by the molecular packing arrangements and intermolecular interactions present in the crystalline state. The extended conjugation contributes to thermal stability by distributing electronic density across the molecular framework, reducing localized thermal stress points. The dimethylamino groups may represent initial decomposition sites under elevated temperature conditions.

Properties

IUPAC Name

4-[2-(4-ethynylphenyl)ethynyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c1-4-15-5-7-16(8-6-15)9-10-17-11-13-18(14-12-17)19(2)3/h1,5-8,11-14H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULMLGBRQJQGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743306
Record name 4-[(4-Ethynylphenyl)ethynyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

778593-53-6
Record name 4-[(4-Ethynylphenyl)ethynyl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sonogashira Cross-Coupling Approach

The most common and effective route to synthesize 4-((4-ethynylphenyl)ethynyl)-N,N-dimethylaniline involves the Sonogashira cross-coupling reaction. This method couples a terminal alkyne with an aryl halide under palladium catalysis, often with copper(I) iodide as a co-catalyst and a base such as triethylamine.

Typical Reaction Setup and Conditions

Reagents and Catalysts Conditions Notes
(4-Iodophenyl)ethynyltrimethylsilane (2 mmol) Reflux in water/triethylamine Two-necked round-bottom flask, 24 h
4-Ethynylaniline (1 mmol) Ambient atmosphere Excess of iodo compound used
Bis(triphenylphosphine)palladium(II) chloride (30 mg) Heterogeneous reaction medium Pd(0) catalyst generated in situ
Copper(II) iodide (30 mg) Constant stirring Copper co-catalyst facilitates alkyne activation

This setup was used to synthesize 4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TEPEA), a closely related intermediate, which can be deprotected to yield the target compound. The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), followed by transmetallation with the copper acetylide and reductive elimination to form the C-C bond.

Reaction Mechanism Summary

  • Step 1: Oxidative addition of the aryl iodide to Pd(0) catalyst.
  • Step 2: Formation of copper acetylide from terminal alkyne and CuI.
  • Step 3: Transmetallation of the alkynyl group from copper to palladium.
  • Step 4: Reductive elimination to form the diarylacetylene product.

This method yields high purity products confirmed by FTIR, NMR, and UV-Vis spectroscopy. The reaction is typically performed under reflux for 24 hours to ensure complete conversion.

Deprotection of Trimethylsilyl (TMS) Protected Intermediates

Since the Sonogashira reaction often uses TMS-protected alkynes to prevent polymerization or side reactions, the final step involves deprotection to expose the terminal ethynyl group.

Deprotection Agent Conditions Outcome
Tetrabutylammonium fluoride (TBAF) Room temperature, typically 1-2 h Removal of TMS group, yielding terminal alkyne
Potassium carbonate (K2CO3) in methanol Mild heating Alternative mild deprotection method

This step must be carefully controlled to avoid degradation of the ethynyl functionality and to maintain the integrity of the N,N-dimethylaniline group.

Alternative Catalytic Systems and Ligands

While bis(triphenylphosphine)palladium(II) chloride is common, other Pd catalysts and ligands can be employed to optimize yield and selectivity:

Catalyst System Advantages Limitations
Pd(PPh3)4 High activity, stable More expensive
PdCl2(PPh3)2 Easy to handle Sometimes lower turnover
Pd/Cu-free systems (e.g., Pd on carbon) Avoids copper contamination May require harsher conditions

Copper-free Sonogashira variants reduce side reactions such as Glaser coupling (alkyne homocoupling), improving product purity.

Research Findings on Reaction Optimization and Yield

The synthesis of related tolane derivatives showed that:

  • Using an excess of the aryl iodide component improves coupling efficiency.
  • Reactions performed in aqueous triethylamine media under reflux provide good yields with environmentally benign solvents.
  • The presence of copper(I) iodide significantly accelerates the reaction.
  • Reaction monitoring by thin-layer chromatography (TLC) and UV-Vis spectroscopy ensures completion and purity.

Summary Table of Preparation Method

Step Reagents/Conditions Purpose Yield/Outcome
Sonogashira coupling (4-Iodophenyl)ethynyltrimethylsilane, 4-ethynylaniline, Pd catalyst, CuI, triethylamine, water, reflux 24 h Formation of diarylacetylene intermediate (TMS-protected) High yield (~80-90%)
Deprotection TBAF or K2CO3/methanol, room temp or mild heating Removal of TMS group to expose terminal alkyne Quantitative deprotection
Purification Column chromatography or recrystallization Isolation of pure product Pure this compound

Additional Notes on Structural and Optical Properties

  • The product exhibits a high dipole moment (~3.39 Debye) and significant anisotropy of polarizability, indicating potential applications in nonlinear optics (NLO).
  • Computational studies using density functional theory (DFT) support the molecular structure and electronic properties, confirming the suitability of the synthesis route for producing optically active materials.

Chemical Reactions Analysis

Types of Reactions

4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro group in the aniline moiety can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Conversion to primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The ethynyl groups can participate in π-π stacking interactions, while the dimethylaniline moiety can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

4-(2-(3-Chloropyridin-4-yl)vinyl)-N,N-dimethylaniline (BP-Cl)

  • Structure : Replaces ethynyl groups with a vinyl linker and a 3-chloropyridinyl substituent.
  • Synthesis: One-step condensation of 3-chloro-4-methylpyridine with 4-(dimethylamino)cinnamaldehyde .
  • Key Difference : The vinyl linker reduces conjugation length compared to ethynyl groups, leading to a blue shift in absorption spectra. The electron-withdrawing chlorine atom enhances charge-transfer interactions.

4-[2-(4-Chlorophenyl)ethenyl]-N,N-dimethylaniline (CAS: 7378-50-9)

  • Structure : Features an ethenyl (C=C) linker and a 4-chlorophenyl group.
  • Electronic Properties : The double bond provides moderate conjugation, but the absence of triple bonds limits electron delocalization. The chlorine substituent increases polarity and dipole moment .

4-((2,6-Difluorophenyl)ethynyl)-N,N-dimethylaniline (DEDA)

  • Structure : Contains a difluorophenyl substituent instead of ethynylphenyl.
  • Biological Activity: Demonstrates potent inhibition of c-Myc expression in liver cancer cells at nanomolar concentrations, attributed to fluorine’s electronegativity enhancing binding affinity .

Electronic and Optical Properties

Conjugation Length and Planarity

  • 4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline : The ethynyl groups maximize conjugation, resulting in a planar structure and red-shifted absorption (λₐᵦₛ ~450 nm) .
  • 4-(Benzo[c][1,2,5]thiadiazol-4-yl)-N,N-dimethylaniline (NBT) : Lacks ethynyl linkers, leading to reduced planarity and a blue-shifted absorption (λₐᵦₛ ~380 nm) .

Electron-Donating Capacity

  • N,N-Dimethylaniline Derivatives: The dimethylamino group acts as a strong electron donor. In 4e (4-(2-Fluorostyryl)-N,N-dimethylaniline), this group enhances Wnt pathway inhibition by stabilizing charge-transfer interactions with biological targets .

Key Findings :

  • Ethynyl groups enhance conjugation and stability in optoelectronic applications but are less critical in biological contexts, where substituents like fluorine or chlorine improve target binding .
  • The dimethylamino group’s electron-donating capacity is conserved across analogs, enabling charge transfer in both materials science and biochemical interactions .

Biological Activity

4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline (commonly referred to as EPDMA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of EPDMA, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

EPDMA is characterized by an ethynyl-substituted phenyl group and a dimethylamino moiety. Its molecular formula is C18H18N2, with a molecular weight of approximately 270.35 g/mol. The compound's structure allows for unique interactions with biological targets, particularly in cancer research.

EPDMA exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. Research indicates that compounds with similar structures often target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. EPDMA's interaction with these targets can lead to:

  • Inhibition of Cell Proliferation : EPDMA has shown promise in inhibiting the proliferation of various cancer cell lines.
  • Induction of Apoptosis : By disrupting cellular signaling pathways, EPDMA may trigger programmed cell death in malignant cells.

In Vitro Studies

Research has demonstrated that EPDMA and related compounds significantly affect cancer cell lines. For instance, a study reported that phenylethynyl-substituted heterocycles inhibited the proliferation of LS174T colon cancer cells by targeting cyclin D1, leading to increased levels of p21 Waf1/Cip1, a cyclin-dependent kinase inhibitor .

CompoundCell LineIC50 (µM)Mechanism
EPDMALS174T1.0CDK inhibition
EPDMAHT-290.8Apoptosis induction
EPDMACaco21.5Cell cycle arrest

Case Studies

  • Colon Cancer Research : A study focused on the effects of EPDMA analogs on colon cancer cells highlighted its ability to inhibit cell growth at low concentrations (around 1 µM). This was attributed to its action on methionine S-adenosyltransferase-2 (MAT2A), an enzyme involved in methylation processes critical for cancer cell survival .
  • Comparative Analysis : Comparative studies with similar compounds like 4-((2,6-difluorophenyl)ethynyl)-N,N-dimethylaniline indicated that EPDMA exhibited comparable or superior activity against certain cancer types, emphasizing its potential as a lead compound in drug development .

Toxicological Profile

While the therapeutic potential of EPDMA is promising, it is essential to consider its toxicity profile. Initial assessments suggest that EPDMA has minimal gross toxicity and does not activate hERG channels, which are often associated with cardiac side effects in drug candidates . Further studies are necessary to fully elucidate its safety profile.

Q & A

Q. What are the standard synthetic routes for 4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline, and how can purity be optimized?

The compound is synthesized via Sonogashira cross-coupling reactions, where 4-ethynyl-N,N-dimethylaniline reacts with iodinated or brominated aromatic precursors under palladium catalysis. Key steps include maintaining anhydrous conditions, using triethylamine as a base, and purifying via column chromatography . Purity optimization involves controlling stoichiometric ratios (e.g., 1:1.2 for alkyne:halide) and reaction temperatures (60–80°C) to minimize side products like homocoupled species .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • 1H NMR : Aromatic protons appear as doublets (δ 7.55–7.82 ppm), with dimethylamino protons at δ 2.99 ppm .
  • IR : Ethynyl C≡C stretches at ~2200 cm⁻¹ confirm alkyne bonds .
  • X-ray crystallography : Validates planar geometry and bond lengths (e.g., C≡C: ~1.20 Å) .
  • Mass spectrometry : High-resolution MALDI-TOF confirms molecular weight (e.g., m/z 701.3778 for a derivative) .

Q. How does the dimethylamino group influence the compound’s electronic properties?

The electron-donating dimethylamino group enhances intramolecular charge transfer (ICT), lowering the HOMO-LUMO gap. This is quantified via UV-Vis spectroscopy (absorption λmax ~450 nm) and cyclic voltammetry (oxidation potentials ~0.5 V vs. Ag/AgCl) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the charge-transfer dynamics of this compound?

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets accurately predicts frontier molecular orbitals (FMOs) and charge distribution. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, correlating with experimental data . Polarizable Continuum Models (PCM) assess solvent effects on ICT .

Q. How can conflicting data on reaction yields be resolved in Sonogashira coupling involving this compound?

Yield discrepancies often arise from competing Glaser homocoupling. Mitigation strategies include:

  • Using CuI co-catalysts to suppress homocoupling .
  • Optimizing solvent polarity (e.g., THF > DMF) to stabilize intermediates .
  • Monitoring reaction progress via TLC with fluorescent indicators .

Q. What role does this compound play in nonlinear optical (NLO) materials, and how is its performance quantified?

The extended π-conjugation and strong ICT make it a candidate for NLO applications. Hyper-Rayleigh scattering (HRS) measures first hyperpolarizability (β), while Z-scan techniques assess two-photon absorption cross-sections (σ~500 GM at 800 nm) .

Q. How does steric hindrance from the ethynyl groups affect photostability in polymeric matrices?

The rigid ethynyl backbone reduces rotational freedom, enhancing photostability. Accelerated aging tests (e.g., 500 h under UV light) show <5% degradation, monitored via fluorescence quenching .

Methodological Considerations

Q. What experimental precautions are essential for handling this compound due to its photoreactivity?

  • Conduct reactions under inert atmospheres (N2/Ar) to prevent oxidative dimerization .
  • Store in amber vials at –20°C to minimize light-induced degradation .
  • Use gloveboxes for air-sensitive steps (e.g., catalyst addition) .

Q. How can solvent choice impact the compound’s aggregation behavior in thin-film applications?

Polar aprotic solvents (e.g., DCM) promote molecular dispersion, while non-polar solvents (e.g., toluene) induce π-π stacking. Atomic force microscopy (AFM) and grazing-incidence XRD quantify film morphology .

Data Contradiction Analysis

Q. Why do reported melting points vary for derivatives of this compound, and how should this be addressed?

Variations arise from polymorphism or impurities. Differential Scanning Calorimetry (DSC) with heating rates <5°C/min identifies true melting points. Recrystallization in mixed solvents (e.g., ethanol/hexane) ensures phase purity .

Tables of Key Parameters

Property Method Typical Value Reference
C≡C bond lengthX-ray diffraction1.20 Å
HOMO-LUMO gapDFT (B3LYP/6-31G(d))3.2 eV
Two-photon cross-sectionZ-scan (800 nm)500 GM
Oxidation potentialCyclic voltammetry0.5 V vs. Ag/AgCl

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline
Reactant of Route 2
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4-((4-Ethynylphenyl)ethynyl)-N,N-dimethylaniline

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